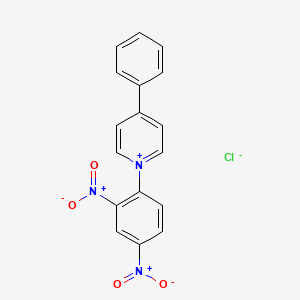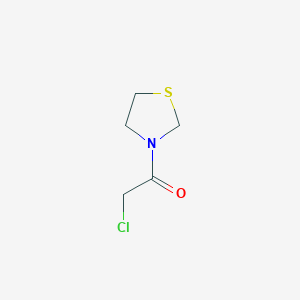
Thiazolidine, 3-(chloroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(chloroacetyl)- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties . The presence of sulfur and nitrogen in the ring structure enhances its reactivity and potential for various applications in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(chloroacetyl)- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{Thiosemicarbazide} + \text{Chloroacetyl chloride} \rightarrow \text{Thiazolidine, 3-(chloroacetyl)-} ]
Industrial Production Methods: Industrial production of Thiazolidine, 3-(chloroacetyl)- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps in achieving higher yields and purity of the compound . Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
化学反应分析
Types of Reactions: Thiazolidine, 3-(chloroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazolidine derivatives with different functional groups .
科学研究应用
Thiazolidine, 3-(chloroacetyl)- has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Thiazolidine, 3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The presence of the chloroacetyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.
Thiazolidinone: Another thiazolidine derivative with a carbonyl group at the fourth position.
Uniqueness: Thiazolidine, 3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to other thiazolidine derivatives . This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
52837-50-0 |
|---|---|
分子式 |
C5H8ClNOS |
分子量 |
165.64 g/mol |
IUPAC 名称 |
2-chloro-1-(1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H8ClNOS/c6-3-5(8)7-1-2-9-4-7/h1-4H2 |
InChI 键 |
UDFTYHXUNLWFLI-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


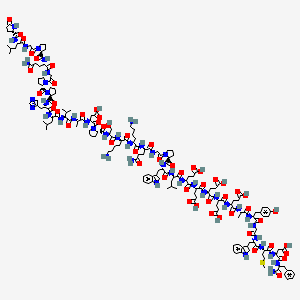
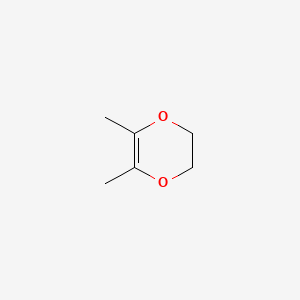
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
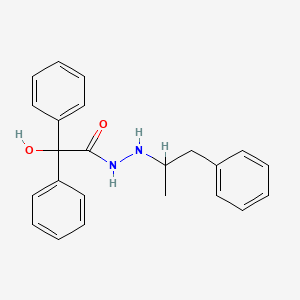
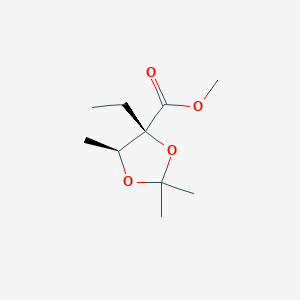
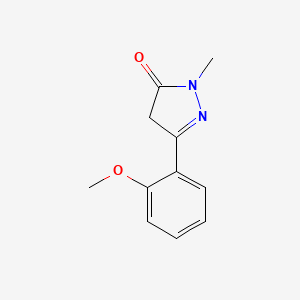
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
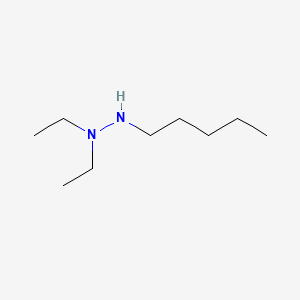
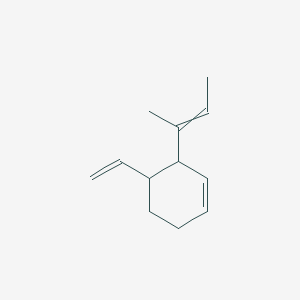
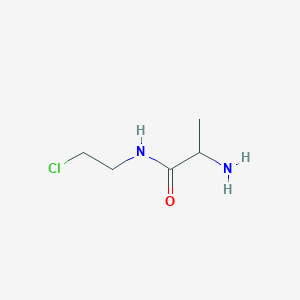
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
